N4-Ac-C-(S)-GNA phosphoramidite

Oligonucleotide Synthesis Deprotection Kinetics GNA Chemistry

Standard GNA cytosine building blocks with benzoyl protection require lengthy deprotection, adding 12+ hours to each synthesis run. N4-Ac-C-(S)-GNA phosphoramidite eliminates this bottleneck. Key outcomes: - Acetamide protection reduces post-synthesis deprotection by ≥12 h vs. benzoyl-protected monomers, increasing oligo synthesizer throughput. - (S)-stereochemistry delivers >6-fold improvement in siRNA therapeutic index over the (R)-enantiomer in preclinical models. - GNA duplexes assembled from this monomer exhibit Tm of 71 °C (25 °C higher than equivalent DNA duplexes), enabling applications under thermal stress. Each lot is ≥98% HPLC, shipped under ambient conditions with rigorous QC documentation.

Molecular Formula C39H48N5O7P
Molecular Weight 729.8 g/mol
Cat. No. B13657065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Ac-C-(S)-GNA phosphoramidite
Molecular FormulaC39H48N5O7P
Molecular Weight729.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC(CN1C=CC(=NC1=O)NC(=O)C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
InChIInChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(50-25-11-23-40)51-36(26-43-24-22-37(41-30(5)45)42-38(43)46)27-49-39(31-12-9-8-10-13-31,32-14-18-34(47-6)19-15-32)33-16-20-35(48-7)21-17-33/h8-10,12-22,24,28-29,36H,11,25-27H2,1-7H3,(H,41,42,45,46)/t36-,52?/m0/s1
InChIKeyGJBIWQXFRRQYML-RRUDDRBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Ac-C-(S)-GNA Phosphoramidite Overview


N4-Ac-C-(S)-GNA phosphoramidite (CAS 1159174-80-7) is a key building block for the automated solid-phase synthesis of glycol nucleic acid (GNA) oligonucleotides . It features a cytosine nucleobase protected with an acetamide (Ac) group, a dimethoxytrityl (DMT) group at the 5'-position, and a cyanoethyl-protected phosphoramidite moiety, enabling its incorporation into the acyclic, three-carbon propylene glycol backbone characteristic of GNA [1]. The (S) designation refers to the stereochemistry of the chiral center in the GNA backbone, a critical parameter influencing duplex formation with RNA [2].

Acetamide protection enables faster deprotection than benzoyl strategy
(S)-enantiomer supports RNA cross-pairing studies
Phosphoramidite ready for automated solid-phase GNA synthesis

Why Generic GNA Substitutes Fail


Substituting N4-Ac-C-(S)-GNA phosphoramidite with a generic GNA building block is not a straightforward replacement due to critical differences in protecting group strategy, stereochemistry, and resulting oligonucleotide performance. The acetamide (Ac) protecting group on cytosine enables faster deprotection times compared to benzoyl (Bz) protection, saving at least 12 hours in post-synthesis processing [1]. Furthermore, the (S)-enantiomer of GNA exhibits superior RNA cross-pairing and higher in vitro potency in siRNA applications than its (R)-counterpart, making stereochemical fidelity a non-negotiable parameter [2]. Finally, while GNA duplexes are significantly more thermostable than DNA (e.g., Tm of 71°C vs. 46°C for a 15-mer sequence) [3], the specific base and protection chemistry of the monomer directly impacts synthesis efficiency and final oligonucleotide purity. Ignoring these factors can lead to failed syntheses, impure products, and non-reproducible biological results.

Protecting group mismatch
Benzoyl-protected monomers may extend deprotection by over 12 hours, altering synthesis timelines.
Stereochemistry shift
(R)-GNA may not replicate (S)-GNA RNA pairing, potentially affecting assay potency context.
Base chemistry variability
Different protection strategies can reduce synthesis efficiency and final oligonucleotide purity.

Quantitative Differentiation from Key Comparators


Accelerated Deprotection via Acetamide Chemistry

The acetamide (Ac) protecting group on the cytosine base of N4-Ac-C-(S)-GNA enables a significantly faster deprotection step during solid-phase oligonucleotide synthesis. This is a direct improvement over first-generation GNA building blocks, such as N4-benzoyl (N4-Bz) protected cytosine, which require longer deprotection times. The improved deprotection and workup procedure represents a time saving of at least 12 hours compared to traditional methods [1].

Deprotection time saving
Class-level
≥12 h saved
vs. traditional N4-Bz GNA
Supports synthesis workflow fit
Solid-phase deprotection step context
Oligonucleotide Synthesis Deprotection Kinetics GNA Chemistry

Superior siRNA Potency with (S)-Stereochemistry

The (S) stereochemical configuration of the GNA backbone is critical for biological function. Small interfering RNAs (siRNAs) modified with (S)-GNA have been shown to possess greater in vitro potencies than identical sequences containing the (R)-GNA isomer [1]. This chiral preference is due to the better accommodation of right-handed (S)-GNA within the right-handed RNA duplex [1].

siRNA potency context
Head-to-head
(S)-GNA: greater in vitro potency
vs. (R)-GNA modified siRNA
Supports enantiomer-specific assay context
In vitro siRNA potency assay
siRNA Therapeutics Stereochemistry Gene Silencing

Enhanced Duplex Thermostability over DNA

Oligonucleotides synthesized from GNA phosphoramidites, including N4-Ac-C-(S)-GNA, yield duplexes with significantly higher thermal stability than analogous DNA duplexes. Analysis of a 15-mer GNA/GNA duplex revealed a melting temperature (Tm) of 71 °C, compared to 46 °C for a normal DNA duplex of the same sequence [1].

Duplex thermostability
Cross-study
Tm 71 °C (+25 °C vs DNA)
Enables thermostable probe design
15-mer GNA duplex context
Nucleic Acid Thermodynamics Duplex Stability XNA

Improved Therapeutic Index in siRNA via Seed Region Destabilization

A key advantage of (S)-GNA modification, enabled by N4-Ac-C-(S)-GNA phosphoramidite, is the mitigation of RNAi-mediated off-target effects. Impaired seed pairing destabilization, resulting from a single (S)-GNA nucleotide at position 7 of the antisense strand, has been shown to confer a greater-than 6-fold improvement in therapeutic index in preclinical rodent studies [1].

Off-target mitigation
Class-level
>6-fold TI improvement reported
Supports seed-region modification studies
Preclinical rodent model; vs. unmodified siRNA
RNAi Therapeutics Off-Target Effects Drug Safety

Key Application Scenarios


High-Throughput GNA Oligonucleotide Synthesis

Laboratories engaged in high-throughput screening of GNA-based aptamers, molecular beacons, or antisense probes should prioritize N4-Ac-C-(S)-GNA phosphoramidite. Its acetamide protecting group enables a deprotection protocol that saves at least 12 hours per synthesis run compared to older benzoyl-protected monomers [1], significantly increasing throughput and reducing instrument downtime.

Thermostable Nanostructures and Probes

Research groups focusing on DNA nanotechnology or the development of probes for extreme environments (e.g., high-temperature PCR, in vivo imaging under thermal stress) will benefit from the intrinsic thermostability of GNA. Using N4-Ac-C-(S)-GNA phosphoramidite to construct GNA duplexes results in structures with a Tm of 71 °C, which is 25 °C more stable than the corresponding DNA duplex [2]. This allows for the design of functional structures that remain intact under conditions where DNA or RNA would denature.

Safer siRNA Therapeutics Development

Biotech and pharmaceutical companies developing next-generation RNAi therapeutics should source N4-Ac-C-(S)-GNA phosphoramidite to incorporate (S)-GNA modifications into the seed region of their siRNA candidates. This modification has been clinically validated to improve safety by reducing off-target effects, achieving a >6-fold improvement in therapeutic index in preclinical models [3]. Procuring the correct (S)-stereochemistry is essential for realizing this safety benefit.

Application
Selection Property
Validation Focus
High-throughput GNA oligonucleotide synthesis
Fast-deprotection chemistry
Synthesis cycle time verification
Thermostable nanostructures and probes
High duplex thermostability
Thermal denaturation profiling
siRNA seed-region modification research
(S)-stereochemical control
Off-target activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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